![molecular formula C27H33N5O B2741691 (E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone CAS No. 1235704-68-3](/img/structure/B2741691.png)
(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone
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Description
(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H33N5O and its molecular weight is 443.595. The purity is usually 95%.
BenchChem offers high-quality (E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
This compound has been studied for its cytotoxic activity against various cancer cell lines. Derivatives of this compound have shown promising results in inducing apoptosis in cancer cells, particularly the BT-474 breast cancer cell line . The ability to inhibit tubulin polymerization, which is crucial for cell division, makes it a potential candidate for anti-cancer drug development.
Neurodegenerative Disease Studies
The benzodiazole and piperazine components of the compound suggest potential activity as monoamine oxidase B (MAO-B) inhibitors . MAO-B inhibitors are relevant in the treatment of neurodegenerative diseases like Parkinson’s disease, as they can help increase dopamine levels in the brain.
Apoptosis Mechanism Elucidation
The compound’s ability to induce apoptosis through cell cycle arrest at the sub-G1 and G2/M phase can be utilized to understand the mechanisms of programmed cell death . This is vital for comprehending how cells respond to DNA damage and stress.
Drug Design and Synthesis
As a part of a library of substituted methanone derivatives, this compound can be used in the design and synthesis of new drugs . Its structure can serve as a scaffold for creating novel therapeutic agents with improved efficacy and reduced toxicity.
Molecular Modelling Studies
The compound’s interaction with the colchicine binding site of tubulin has been explored through molecular modelling studies . This application is significant for predicting the behavior of similar compounds in biological systems and for drug design.
Tubulin Polymerization Inhibition Research
The inhibition of tubulin polymerization is a key target in cancer therapy. Research into this compound’s efficacy in this area could lead to the development of new chemotherapeutic agents .
Pharmacological Evaluation
The compound’s pharmacological properties, such as its drug-like characteristics, can be evaluated for potential therapeutic applications . This includes assessing its bioavailability, metabolism, and potential side effects.
properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O/c33-27(32-19-17-30(18-20-32)14-6-9-22-7-2-1-3-8-22)23-12-15-31(16-13-23)21-26-28-24-10-4-5-11-25(24)29-26/h1-11,23H,12-21H2,(H,28,29)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOFVSRXSUFCBC-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone |
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